4-nitrotoluene chemical structure and properties
4-nitrotoluene chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-nitrotoluene (p-nitrotoluene), a pivotal chemical intermediate in various industrial and research applications, including the synthesis of pharmaceuticals, dyes, and agricultural chemicals. This document details its chemical structure, physicochemical properties, synthesis protocols, key reactions, and safety information.
Chemical Structure and Identification
4-Nitrotoluene, with the chemical formula C₇H₇NO₂, is an aromatic organic compound.[1][2][3] Its structure consists of a toluene molecule substituted with a nitro group (NO₂) at the para (4-) position of the benzene ring.[2][4]
Molecular Structure:
-
CAS Number: 99-99-0[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-Methyl-4-nitrobenzene[1][2] |
| Other Names | p-nitrotoluene, p-mononitrotoluene, p-methylnitrobenzene[1] |
| CAS Number | 99-99-0[1] |
| PubChem CID | 7473[1] |
| EC Number | 202-808-0 |
| UNII | E88IMG14EX[1] |
| InChI | InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3[1][3] |
| SMILES | Cc1ccc(cc1)--INVALID-LINK--=O |
Physicochemical Properties
4-Nitrotoluene is a pale yellow crystalline solid with a weak, aromatic odor.[1][2][6] It is insoluble in water but soluble in common organic solvents such as ethanol, ether, and benzene.[2][7]
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Crystalline solid[1] |
| Appearance | Pale yellow crystals[1][2][6] |
| Odor | Weak, aromatic[1][2][6] |
| Molecular Formula | C₇H₇NO₂[1][2] |
| Molar Mass | 137.138 g·mol⁻¹[1] |
| Melting Point | 51.63 °C (124.93 °F; 324.78 K)[1] |
| Boiling Point | 238.3 °C (460.9 °F; 511.4 K)[1] |
| Density | 1.1038 g·cm⁻³ (at 75 °C)[1] |
| Solubility in water | 0.04% (at 20°C)[1] |
| Vapor Pressure | 0.1 mmHg (at 20°C)[1] |
| Flash Point | 106 °C (223 °F; 379 K)[1] |
| Autoignition Temperature | 390 °C (734 °F)[8] |
| Explosive Limits | 1.6%–?[1] |
| log Kow | 2.37[2] |
Synthesis and Purification
The primary method for the industrial production of 4-nitrotoluene is the nitration of toluene. This electrophilic aromatic substitution reaction typically yields a mixture of isomers, predominantly the ortho- and para-isomers.
This protocol outlines a laboratory-scale synthesis of nitrotoluene isomers.
Materials:
-
Toluene (freshly distilled)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-salt bath
-
Separating funnel
-
Cyclohexane
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Nitrating Acid: In a flask, slowly add concentrated sulfuric acid to ice-cold concentrated nitric acid under constant cooling and shaking. The typical mixture used is 20% nitric acid, 60% sulfuric acid, and 20% water.[9] Cool the resulting nitrating acid to -5 °C using an ice-salt bath.[10]
-
Nitration Reaction: Charge a three-neck flask equipped with a stirrer, thermometer, and dropping funnel with toluene. Cool the toluene to -10 °C.[10] Add the cold nitrating acid dropwise to the toluene while maintaining the internal temperature below 5 °C.[10] The molar ratio of toluene to nitric acid should be slightly above 1.[9]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 3 hours.[10]
-
Work-up: Pour the reaction mixture onto ice.[10] Transfer the mixture to a separating funnel and extract the product with cyclohexane.[10]
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and again with water.[10]
-
Drying and Solvent Removal: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator. The crude product is an oily residue containing a mixture of nitrotoluene isomers.[10]
Purification: The separation of the p-nitrotoluene isomer from the ortho- and meta-isomers is typically achieved by fractional distillation and crystallization.[11][12] Due to its higher melting point, p-nitrotoluene can be selectively crystallized from the mixture by cooling.[9][12]
Logical Workflow for Synthesis and Purification:
Caption: A flowchart illustrating the key steps in the synthesis and purification of 4-nitrotoluene.
Chemical Reactivity and Key Reactions
The chemical reactivity of 4-nitrotoluene is influenced by the electron-withdrawing nitro group and the electron-donating methyl group. It undergoes reactions typical of nitroaromatic compounds and substituted toluenes.
Key Reactions:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group to form p-toluidine (4-aminotoluene). This is a crucial step in the synthesis of many dyes and pharmaceuticals.[1][11] Common reducing agents include hydrogen gas with a metal catalyst (e.g., Pd/C), or metals in acidic media (e.g., Fe/HCl or Sn/HCl).[13]
-
Oxidation of the Methyl Group: The methyl group can be oxidized to various functional groups depending on the reaction conditions.
-
Halogenation: Bromination of 4-nitrotoluene can lead to the formation of 4-nitrobenzyl bromide.[1]
-
Sulfonation: Sulfonation yields 4-nitrotoluene-2-sulfonic acid, an important intermediate for stilbene dyes and fluorescent whitening agents.[1][11]
Reaction Pathways of 4-Nitrotoluene:
Caption: A diagram illustrating the major chemical transformations of 4-nitrotoluene.
Applications in Research and Drug Development
4-Nitrotoluene is a versatile intermediate in the synthesis of a wide range of organic compounds.[15]
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs).[5][11] The conversion to p-toluidine is a common starting point for the elaboration of more complex drug molecules.[15]
-
Dye and Pigment Industry: It is a key building block for the production of azo and sulfur dyes.[1][11][15] Its derivatives, such as 4-nitrotoluene-2-sulfonic acid, are used to create stilbene-based fluorescent whitening agents.[1][11]
-
Agrochemicals: 4-Nitrotoluene is used in the manufacture of certain pesticides and herbicides.[11][15]
-
Other Industrial Uses: It is also an intermediate in the production of rubber chemicals and materials like toluene diisocyanate (TDI), a component of polyurethanes.[11][15]
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity assessment of 4-nitrotoluene.
Table 3: Spectroscopic Data
| Technique | Key Features and Assignments |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. Typical shifts (in CDCl₃) are approximately 8.1 ppm (d, 2H, aromatic protons ortho to NO₂), 7.3 ppm (d, 2H, aromatic protons meta to NO₂), and 2.5 ppm (s, 3H, methyl protons).[16] |
| ¹³C NMR | Resonances for the seven carbon atoms, with distinct chemical shifts for the methyl carbon, the aromatic carbons, and the carbon bearing the nitro group. |
| FTIR | Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching around 1520 cm⁻¹ and 1345 cm⁻¹), C-H stretching of the methyl group and aromatic ring, and C=C stretching of the aromatic ring. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 137, corresponding to the molecular weight of 4-nitrotoluene. |
Crystallographic Data
The crystal structure of 4-nitrotoluene has been determined by X-ray crystallography.
Table 4: Crystallographic Information
| Parameter | Value |
| Crystal System | Orthorhombic[17] |
| Space Group | Pcab[17] |
| Cell Dimensions | a = 6.43 Å, b = 14.07 Å, c = 15.66 Å[17] |
| Z | 8[17] |
Safety and Toxicology
4-Nitrotoluene is a toxic substance and should be handled with appropriate safety precautions.
Table 5: Toxicological Data
| Parameter | Value |
| LD₅₀ (oral, rat) | 1330 - 2144 mg/kg[1][18] |
| LD₅₀ (oral, mouse) | 1231 mg/kg[1] |
| LD₅₀ (dermal, rabbit) | >20,000 mg/kg[18] |
| LC₅₀ (inhalation, rat) | > 851 mg/m³ (4h)[18] |
| Main Hazards | Moderately toxic.[1] Can be absorbed through the skin.[7] Inhalation of vapor can be toxic.[7] |
| Health Effects | May cause methemoglobinemia, cyanosis, and effects on the blood, liver, and testes.[18][19] |
| Environmental Hazards | Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[7][20] |
Handling and Storage:
-
Handling: Use only in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[8][19] Avoid contact with skin, eyes, and clothing.[8]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, strong bases, and sulfuric acid.[6][19] Keep container tightly closed.[20]
This guide provides a detailed technical overview of 4-nitrotoluene for professionals in research and development. The information compiled herein is intended to support a comprehensive understanding of its properties, synthesis, and applications, while emphasizing safe handling practices.
References
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- 11. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. US1836212A - Purification of p-nitro-toluene - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. allen.in [allen.in]
- 15. innospk.com [innospk.com]
- 16. 4-Nitrotoluene(99-99-0) 1H NMR spectrum [chemicalbook.com]
- 17. journals.iucr.org [journals.iucr.org]
- 18. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
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